molecular formula C15H14N2O5S2 B2690813 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797859-92-7

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2690813
CAS RN: 1797859-92-7
M. Wt: 366.41
InChI Key: BAIWSPOUAXVILP-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that falls under the class of furan/thiophene-2-carboxamide derivatives . These compounds are known for their wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .


Synthesis Analysis

The furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields, employing a synthetic route . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives . The synthesis reaction was outlined in the referenced paper .


Physical And Chemical Properties Analysis

The physical properties of these compounds were determined by their melting points and FT-IR (ATR) spectra . For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide (1) is a pale white solid with a yield of 45% and a melting point of 72–74 °C .

Scientific Research Applications

Enzyme Inhibition

This compound has shown significant enzyme inhibition effects. It has been found to inhibit urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . For instance, one of the derivatives of this compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .

Anti-inflammatory Activity

N-arylamides of this compound have been synthesized and evaluated for their anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Neuroprotective and Antioxidant Activity

The presence of the carboxamide scaffold in the compounds has been associated with neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurodegenerative diseases.

Anticancer Activity

Furan and thiophene carboxamide derivatives, which include this compound, have shown anticancer activities . This opens up possibilities for its use in cancer therapy .

Antifungal Activity

These compounds have also demonstrated antifungal properties , indicating potential use in the treatment of fungal infections.

Antitubercular Activity

The compound has shown antitubercular activities , suggesting its potential use in the treatment of tuberculosis.

Analgesic Activity

The compound has been associated with analgesic activities , indicating its potential use in pain management.

Inhibitor of Trypanosoma Brucei

Compounds with the carboxamide scaffold have been found to be brain-penetrant inhibitors of Trypanosoma brucei , a parasite that causes African sleeping sickness. This suggests potential applications in the treatment of this disease.

Mechanism of Action

Three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibiting activities, were applied to these compounds . The biological evaluation results showed that the compound 1 showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while the compound 3 showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .

Future Directions

The results of the referenced study show that compounds such as 1 and 3 carrying thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-8-11-5-6-13(23-11)14(18)12-4-3-7-21-12/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWSPOUAXVILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

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